molecular formula C18H18FN3O3 B2801771 N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 899748-63-1

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No.: B2801771
CAS No.: 899748-63-1
M. Wt: 343.358
InChI Key: WRSPFAXWSFSHAE-UHFFFAOYSA-N
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Description

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an oxalamide group, which is a functional group containing two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with 4-fluorophenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 4-acetamidophenylamine in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.

    Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    Step 4: Add 4-fluorophenethylamine to the reaction mixture and stir for 12 hours at room temperature.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-acetamidophenyl)-N2-(4-chlorophenethyl)oxalamide
  • N1-(4-acetamidophenyl)-N2-(4-bromophenethyl)oxalamide
  • N1-(4-acetamidophenyl)-N2-(4-methylphenethyl)oxalamide

Uniqueness

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-12(23)21-15-6-8-16(9-7-15)22-18(25)17(24)20-11-10-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPFAXWSFSHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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